氧杂-4-羧酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of S,N-heterocyclic (thiazolyl) substituted carboximidamides has been achieved with yields up to 82% from triazinium salts and primary or secondary amines that include pyridine or imidazole units . This process is significant as it provides a pathway to create ligands for metal complexation, particularly with Cu(II) and Zn(II). The synthesis of 3-Amino-1-carboxy-o-carborane and C-amino-C-carboxycarboranes follows a general method starting from monoacids and proceeding through nucleophilic attack by an alcohol on intermediate C-isocyanates, with subsequent deprotection steps to access the C-amines . Additionally, a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water has been reported to yield fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides .

Molecular Structure Analysis

The molecular structure of the synthesized carboximidamides is influenced by the nature of the amine substituents, as seen in the X-ray structure of the model complex Cu-4d . The ligation of metal cations is achieved by a 1,3,5-triazapentadienyl anion system. In another study, the crystal structure of a dimeric complex with 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid and 1,10-phenanthroline was determined, revealing a seven-coordinate dimmer with a distorted capped octahedral coordination geometry .

Chemical Reactions Analysis

The Zn(II) complexes synthesized from carboximidamides have been found to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with high molecular weights and minimal polyether contamination . This reaction showcases the potential of these complexes in catalysis and polymer production. The synthesis of 3-Amino-1-carboxy-o-carborane involves carbonylation of carbamates, resulting in high-yield production of the carbamate-protected amino acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are diverse. The Zn(II) complexes exhibit intrinsic activity as catalysts, with Turn Over Numbers (TON) up to 113, indicating their efficiency in catalyzing polymerization reactions . The fluorescent properties of the synthesized 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides were investigated, and their fluorescence quantum yield was measured, highlighting their potential in applications requiring luminescent materials . The luminescence property of the dimeric complex synthesized with 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid was also studied, although specific details on its luminescence characteristics were not provided .

科学研究应用

1. 眼科学中的医学应用

氧杂-4-羧酰亚胺,以氧杂 HD 的形式存在,用于眼科学,特别是治疗复杂的视网膜脱离病例。它已被研究为玻璃体视网膜手术中比水重的内部填塞剂。该物质有助于在复发性视网膜脱离和增生性玻璃体视网膜病患者中实现视网膜复位,尤其是在标准程序失败或患者视网膜破裂较低或较后时 (Rizzo et al., 2005)。此外,氧杂 HD 已被评估其在复杂视网膜脱离的长期治疗中的有效性,在解剖学成功和安全性方面显示出有希望的结果 (Meng et al., 2010).

2. 在高级氧化过程中的作用

在环境科学的背景下,氧杂-4-羧酰亚胺相关化合物已被探索其在高级氧化过程 (AOP) 中的作用。一项研究调查了使用 OxyZone® 系统的高级氧化过程中自由基中间体的形成,该系统显示存在羟基和硫酸根自由基,促进了我们对在水相污染物(如 1,4-二恶烷)处理中化学自由基的理解 (Cashman et al., 2019).

3. 化学合成与催化

氧杂-4-羧酰亚胺衍生物已被合成用作络合金属离子(如 Cu(II) 和 Zn(II))的配体。这些化合物在催化二氧化碳和环氧化物的共聚中显示出潜力,表明它们在可持续化学和工业应用领域的重要性 (Walther et al., 2006).

属性

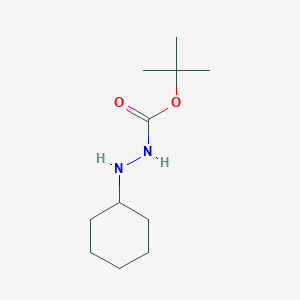

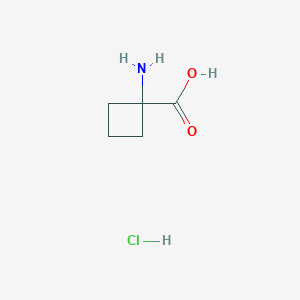

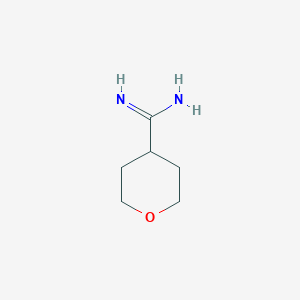

IUPAC Name |

oxane-4-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVPQNBFDNJRQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxane-4-carboximidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。